4-(1H-Tetrazol-1-YL)-1,2-benzenediamine
Overview
Description
4-(1H-Tetrazol-1-YL)-1,2-benzenediamine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminobenzene with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The reaction typically proceeds under reflux conditions in solvents such as ethanol or acetonitrile. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
4-(1H-Tetrazol-1-YL)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1H-Tetrazol-1-YL)-1,2-benzenediamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: Tetrazole derivatives are used in the development of high-energy materials and explosives due to their nitrogen-rich structure.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, making it a valuable tool in biochemical research.
Industrial Applications: Tetrazole derivatives are used in the synthesis of agrochemicals, dyes, and photographic materials.
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to biological targets. This interaction can inhibit enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(1H-Tetrazol-1-YL)-1,2-benzenediamine can be compared with other similar compounds, such as:
1H-Tetrazole: A simpler tetrazole derivative with similar biological activities.
1,2,4-Triazole: Another nitrogen-rich heterocycle with diverse applications in medicinal chemistry and material science.
1,3,5-Triazine: A compound with a different ring structure but similar applications in high-energy materials and pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-(tetrazol-1-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEGLPUNQUIOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406402 | |
Record name | 4-(tetrazol-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944663-31-4 | |
Record name | 4-(tetrazol-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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